Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate
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Overview
Description
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate is a chiral compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate typically involves the cycloaddition reaction between nitrile oxides and alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with a diphenyl-substituted alkene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoxazolidines.
Scientific Research Applications
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a chiral auxiliary in asymmetric synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate: can be compared with other isoxazolidine derivatives such as:
Uniqueness
- Chirality : The (3R,5R) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
- Functional Groups : The presence of the carboxylate group enhances its reactivity and potential for further functionalization.
Properties
CAS No. |
69284-38-4 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C17H17NO3/c1-20-17(19)16-12-15(13-8-4-2-5-9-13)18(21-16)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3/t15-,16-/m1/s1 |
InChI Key |
BUVAHHGHBLVMHV-HZPDHXFCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](N(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1CC(N(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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